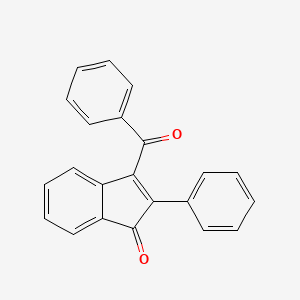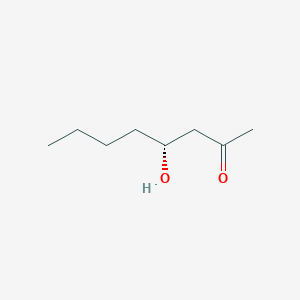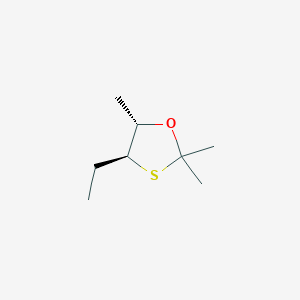
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene is a fluorinated organic compound with the molecular formula C7HF13. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene typically involves the fluorination of hexene derivatives. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the hexene moiety allows for addition reactions with hydrogen, halogens, and other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen gas, and organometallic compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of the double bond results in the formation of a fully saturated fluorinated hexane derivative .
Applications De Recherche Scientifique
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine interactions in biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which 1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene exerts its effects is primarily through its interactions with other molecules via its fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various molecular targets, influencing reaction pathways and product formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another highly fluorinated compound with similar properties but a different structural framework.
Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-: A fluorinated hexane derivative with additional functional groups.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A related compound with a similar degree of fluorination but a different carbon backbone.
Uniqueness
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group, which imparts distinct chemical reactivity and physical properties compared to other fluorinated compounds .
Propriétés
Numéro CAS |
67437-94-9 |
|---|---|
Formule moléculaire |
C7HF13 |
Poids moléculaire |
332.06 g/mol |
Nom IUPAC |
1,1,1,3,4,4,5,5,6,6-decafluoro-2-(trifluoromethyl)hex-2-ene |
InChI |
InChI=1S/C7HF13/c8-2(1(6(15,16)17)7(18,19)20)4(11,12)5(13,14)3(9)10/h3H |
Clé InChI |
PUIDVIJPWWPRTF-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(=C(C(F)(F)F)C(F)(F)F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



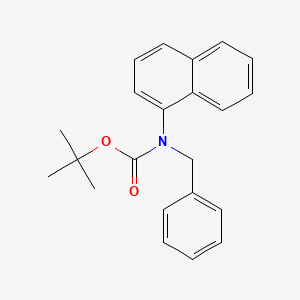

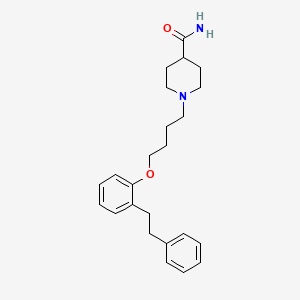


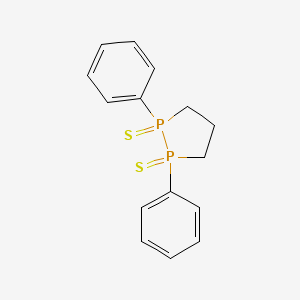
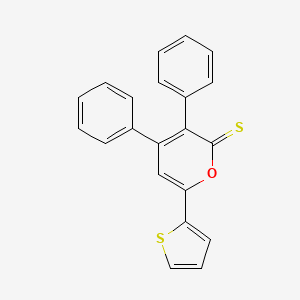
![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
